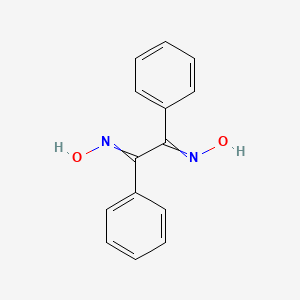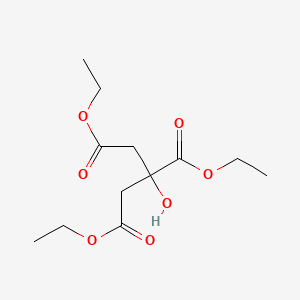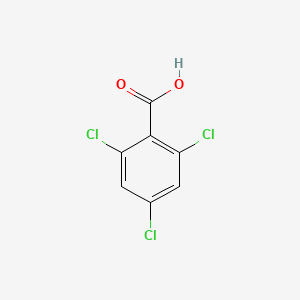
Lignin, alkali, reaction products with disodium sulfite and formaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lignin, alkali, reaction products with disodium sulfite and formaldehyde is a complex organic compound derived from lignin, a natural polymer found in the cell walls of plants. This compound is synthesized through the reaction of lignin with alkali, disodium sulfite, and formaldehyde. It is primarily used as a dispersing agent and adhesive in various industrial applications, including the production of particle board and paper products .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lignin, alkali, reaction products with disodium sulfite and formaldehyde involves the following steps:
Alkali Treatment: Lignin is treated with an alkali, such as sodium hydroxide, to break down its complex structure and increase its solubility.
Reaction with Disodium Sulfite: The alkali-treated lignin is then reacted with disodium sulfite, which helps to sulfonate the lignin, making it more reactive and enhancing its dispersing properties.
Formaldehyde Addition: Finally, formaldehyde is added to the reaction mixture, which leads to the formation of a cross-linked network, resulting in the final product.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactors where lignin is first treated with sodium hydroxide under controlled temperature and pressure conditions. The resulting solution is then mixed with disodium sulfite and formaldehyde, and the reaction is allowed to proceed until the desired product is formed. The final product is then purified and dried for use in various applications .
化学反応の分析
Types of Reactions
Lignin, alkali, reaction products with disodium sulfite and formaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, which can be used in different applications.
Reduction: Reduction reactions can be used to modify the structure of the compound, enhancing its properties for specific uses.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups to tailor its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.
Substitution: Various reagents, including halogens and alkylating agents, are used to introduce new functional groups into the compound.
Major Products Formed
The major products formed from these reactions include sulfonated lignin derivatives, which have enhanced dispersing and adhesive properties, making them suitable for use in various industrial applications .
科学的研究の応用
Lignin, alkali, reaction products with disodium sulfite and formaldehyde has a wide range of scientific research applications, including:
Chemistry: It is used as a dispersing agent in the synthesis of various chemical compounds and materials.
Biology: The compound is studied for its potential use in biocompatible materials and as a carrier for drug delivery systems.
Medicine: Research is ongoing to explore its potential as an antioxidant and antimicrobial agent in medical applications.
Industry: It is widely used in the production of particle board, paper products, and as an additive in various industrial processes to improve product quality and performance
作用機序
The mechanism by which lignin, alkali, reaction products with disodium sulfite and formaldehyde exerts its effects involves several molecular targets and pathways:
Dispersing Action: The sulfonated lignin derivatives interact with particles in suspension, preventing them from aggregating and settling, thus maintaining a stable dispersion.
Adhesive Properties: The cross-linked network formed by the reaction with formaldehyde provides strong adhesive properties, making it effective in binding materials together.
Antioxidant Activity: The compound’s structure allows it to scavenge free radicals, providing antioxidant benefits in various applications.
類似化合物との比較
Similar Compounds
Lignosulfonates: These are sulfonated lignin derivatives similar to lignin, alkali, reaction products with disodium sulfite and formaldehyde, used as dispersing agents and binders.
Kraft Lignin: Another type of lignin derivative obtained from the Kraft pulping process, used in various industrial applications.
Organosolv Lignin: Derived from the organosolv pulping process, this lignin has unique properties and is used in high-value applications.
Uniqueness
This compound is unique due to its enhanced dispersing and adhesive properties, which are a result of the specific reaction conditions and the presence of sulfonate and formaldehyde groups. This makes it particularly effective in applications where strong binding and stable dispersions are required .
特性
CAS番号 |
105859-97-0 |
|---|---|
分子式 |
C10H15NO |
分子量 |
0 |
同義語 |
Lignin, alkali, reaction products with disodium sulfite and formaldehyde |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







